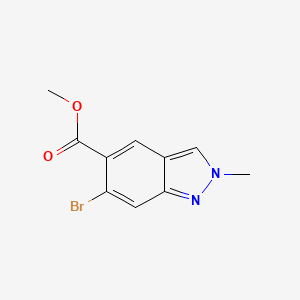
Methyl 6-bromo-2-methyl-indazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-2-methyl-indazole-5-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that are structurally related to indoles. They are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of Methyl 6-bromo-2-methyl-indazole-5-carboxylate typically involves the bromination of 2-methyl-indazole followed by esterification. One common method includes the reaction of 2-methyl-indazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6-position. The resulting 6-bromo-2-methyl-indazole is then reacted with methanol and a catalyst to form the methyl ester .
Chemical Reactions Analysis
Methyl 6-bromo-2-methyl-indazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-2-methyl-indazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-methyl-indazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Methyl 6-bromo-2-methyl-indazole-5-carboxylate can be compared with other indazole derivatives such as:
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 6-bromo-2-methylindazole-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-5-6-3-7(10(14)15-2)8(11)4-9(6)12-13/h3-5H,1-2H3 |
InChI Key |
YAIBWMNWSZUJLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


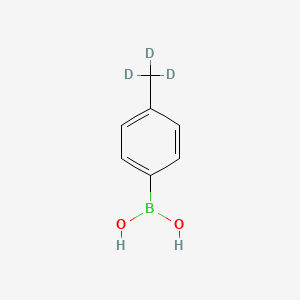

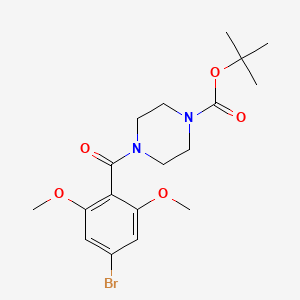
![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)
![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)

![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
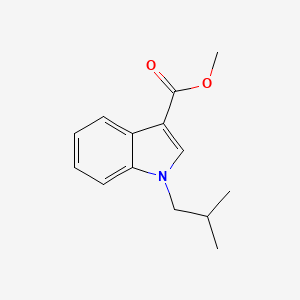
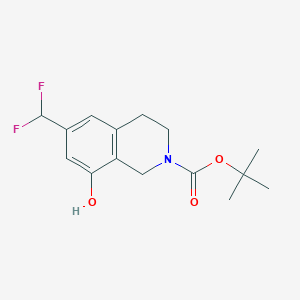

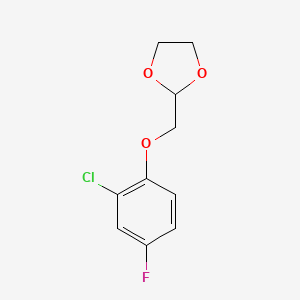
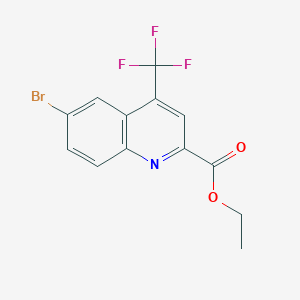
![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
![4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B13912911.png)
